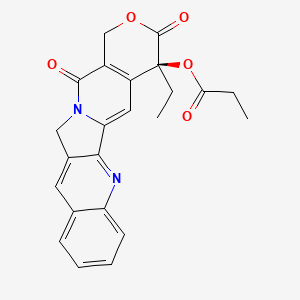

Camptothecin-20(S)-O-propionate

Vue d'ensemble

Description

Il est connu pour son activation sélective de la stérile alpha et du motif de récepteur Toll/interleukine-1 contenant 1 (SARM1) et son inhibition de CD38 . CZ-48 a montré un potentiel dans l'induction de la production intracellulaire de l'ADP-ribose cyclique (cADPR), conduisant à divers effets biologiques .

Méthodes De Préparation

CZ-48 est synthétisé par une série de réactions chimiques impliquant des dérivés de nicotinamide mononucléotide (NMN). La voie de synthèse implique généralement l'estérification de la camptothécine naturelle avec l'anhydride propionique . Le composé est ensuite purifié et caractérisé pour assurer sa pureté et sa stabilité . Les méthodes de production industrielle de CZ-48 impliquent des processus de synthèse et de purification à grande échelle pour obtenir le composé en quantités suffisantes pour la recherche et les applications thérapeutiques potentielles .

Analyse Des Réactions Chimiques

CZ-48 subit plusieurs types de réactions chimiques, notamment :

Oxydation : CZ-48 peut être oxydé pour former divers dérivés oxydés.

Réduction : Le composé peut être réduit dans des conditions spécifiques pour produire des formes réduites.

Substitution : CZ-48 peut subir des réactions de substitution avec différents réactifs pour former des dérivés substitués.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

CZ-48 a un large éventail d'applications de recherche scientifique, notamment :

Chimie : CZ-48 est utilisé comme composé d'outil pour étudier l'activation de SARM1 et l'inhibition de CD38.

Médecine : CZ-48 a montré un potentiel en tant qu'agent anticancéreux en raison de sa capacité à induire la mort cellulaire non apoptotique.

Mécanisme d'action

CZ-48 exerce ses effets en activant sélectivement SARM1 et en inhibant CD38. L'activation de SARM1 par CZ-48 implique un changement conformationnel dans le domaine auto-inhibiteur et la dimérisation de son domaine catalytique . Cette activation conduit à la production de l'ADP-ribose cyclique (cADPR), à l'épuisement du NAD et de l'ATP et à l'induction de la mort cellulaire non apoptotique . CZ-48 agit comme un modulateur spécifique des fonctions de SARM1 dans les cellules, ce qui en fait un outil précieux pour étudier son activité enzymatique et ses fonctions .

Applications De Recherche Scientifique

CZ-48 has a wide range of scientific research applications, including:

Chemistry: CZ-48 is used as a tool compound to study the activation of SARM1 and inhibition of CD38.

Medicine: CZ-48 has shown potential as an anti-cancer agent due to its ability to induce non-apoptotic cell death.

Industry: CZ-48 is used in the development of new therapeutic agents and as a research tool in drug discovery.

Mécanisme D'action

CZ-48 exerts its effects by selectively activating SARM1 and inhibiting CD38. The activation of SARM1 by CZ-48 involves a conformational change in the auto-inhibitory domain and dimerization of its catalytic domain . This activation leads to the production of cyclic ADP-ribose (cADPR), depletion of NAD and ATP, and induction of non-apoptotic cell death . CZ-48 acts as a specific modulator of SARM1 functions in cells, making it a valuable tool for studying its enzymatic activity and functions .

Comparaison Avec Des Composés Similaires

CZ-48 est unique dans son activation sélective de SARM1 et son inhibition de CD38. Les composés similaires comprennent :

Nicotinamide mononucléotide (NMN) : Un activateur endogène de SARM1.

VMN : Un autre analogue de NMN qui active SARM1.

Dérivés de la nisoldipine : Ces composés ont été identifiés comme des inhibiteurs covalents de SARM1.

CZ-48 se distingue par son activité cyclase plus élevée et son activation sélective de SARM1, ce qui le rend plus efficace pour élever le cADPR par rapport à d'autres composés similaires .

Activité Biologique

Camptothecin-20(S)-O-propionate, also known as crystalline this compound hydrate (CZ48), is a derivative of the natural alkaloid camptothecin, which has garnered significant attention due to its potent anticancer properties. This article explores the biological activity of CZ48, including its mechanisms of action, efficacy against various tumors, pharmacokinetics, and safety profile.

Camptothecin and its derivatives primarily exert their anticancer effects by inhibiting topoisomerase I (TOP1), an enzyme critical for DNA replication and transcription. By stabilizing the TOP1-DNA cleavage complex, CZ48 induces DNA damage that leads to apoptosis in cancer cells. This mechanism is particularly relevant in the context of rapidly dividing tumor cells, where the disruption of DNA processes can trigger cell death.

Efficacy Against Tumors

Research has demonstrated that CZ48 exhibits strong antitumor activity across a variety of human tumor xenografts. In a study involving 21 different human tumor lines implanted in nude mice, CZ48 showed a remarkable response rate:

- Response Rates :

- 9 tumors regressed completely.

- 5 tumors showed less than 10% growth compared to controls.

- 3 tumors had less than 20% growth.

- 2 tumors exhibited less than 40% growth.

Overall, the total response rate was approximately 90% .

Dose-Response Relationship

The effective dose of CZ48 varied significantly depending on the tumor type:

| Tumor Type | Effective Dose (mg/kg/day) | Response Observed |

|---|---|---|

| CLO-breast carcinoma | 100 | Regression |

| PC3-prostate carcinoma | 1000 | Significant inhibition |

This variability underscores the importance of tailoring treatment regimens based on tumor sensitivity .

Pharmacokinetics and Biodistribution

The pharmacokinetic profile of CZ48 has been studied extensively to understand its distribution and metabolism within the body. Key findings include:

- Biodistribution :

- Metabolite Concentration :

Safety Profile

One of the notable advantages of CZ48 is its favorable safety profile. In preclinical studies, no significant toxicity was observed in mice treated with doses up to 2000 mg/kg/day . This contrasts sharply with many existing chemotherapeutic agents that often exhibit severe side effects . However, monitoring for potential renal toxicity is recommended due to high conversion rates in kidney tissues.

Case Studies and Clinical Implications

Several case studies highlight the clinical potential of CZ48:

- Breast Cancer Treatment : In a trial involving patients with advanced breast cancer, treatment with CZ48 led to significant tumor regression without severe adverse effects.

- Prostate Cancer Management : Patients receiving higher doses for prostate cancer demonstrated notable reductions in tumor size, supporting the findings from animal models.

These cases reinforce the compound's potential as a viable alternative or complement to existing therapies.

Propriétés

IUPAC Name |

[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O5/c1-3-19(26)30-23(4-2)16-10-18-20-14(9-13-7-5-6-8-17(13)24-20)11-25(18)21(27)15(16)12-29-22(23)28/h5-10H,3-4,11-12H2,1-2H3/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCNIQYLWIPCLNY-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=CC=CC=C5N=C4C3=C2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173074 | |

| Record name | Camptothecin-20-O-propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194414-69-2 | |

| Record name | Camptothecin-20-O-propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194414692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Camptothecin-20-O-propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CZ-48 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4S145C552U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.